4-Bromo-N-isopropyl-3-methyl-2-nitroaniline
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Overview
Description
4-Bromo-N-isopropyl-3-methyl-2-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, an isopropyl group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, such as 3-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group.
Bromination: The nitrated compound is then subjected to bromination to introduce the bromine atom at the desired position.
Isopropylation: Finally, the isopropyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-isopropyl-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and other substituents can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the isopropyl and methyl groups.
4-Methyl-2-nitroaniline: Lacks the bromine and isopropyl groups.
4-Isopropyl-2-nitroaniline: Lacks the bromine and methyl groups.
Uniqueness: 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline is unique due to the combination of substituents on the aniline ring, which can significantly influence its chemical properties and reactivity. The presence of the bromine atom, isopropyl group, and methyl group provides a distinct set of characteristics that can be leveraged in various applications.
Properties
IUPAC Name |
4-bromo-3-methyl-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)12-9-5-4-8(11)7(3)10(9)13(14)15/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUELSFDWQQHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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